4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest . They are known to exhibit a range of pharmacological effects including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring . For example, Blankley et al. synthesized 8-methyl-2-phenylamino-6-thiophene-2-yl-8H-pyrido-[2,3-d]pyrimidin-7-one by treating 4-chloro-5-cyano2-methylsulfanyl-pyrimidine with methylamine .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure. For instance, all the potent compounds from a series of 7H-Pyrrolo[2,3-d]pyrimidine derivatives have a ClogP value less than 4 and molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potency against Coxsackie B4 virus .
Antidiabetic and Antimalarial Applications
Although direct evidence is lacking, indole derivatives have been studied for their potential in managing diabetes and malaria. Our compound’s sulfonyl group adds an interesting twist to these investigations.
Future Directions
properties
IUPAC Name |
4-[8-(2-chlorophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c18-14-5-1-2-6-15(14)26(23,24)22-7-3-4-13-12-19-17(20-16(13)22)21-8-10-25-11-9-21/h1-2,5-6,12H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYRQMCTGRNUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine |
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